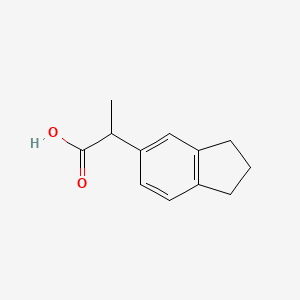
2-(2,3-dihydro-1H-inden-5-yl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,3-dihydro-1H-inden-5-yl)propanoic acid is an organic compound that belongs to the class of carboxylic acids It features an indane moiety, which is a bicyclic structure consisting of a benzene ring fused to a cyclopentane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-dihydro-1H-inden-5-yl)propanoic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 2,3-dihydro-1H-indene.
Alkylation: The indene is then subjected to alkylation using a suitable alkyl halide, such as 1-bromo-2-propanol, in the presence of a strong base like sodium hydride.
Oxidation: The resulting intermediate is oxidized using an oxidizing agent like potassium permanganate or chromium trioxide to introduce the carboxylic acid functionality.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
2-(2,3-dihydro-1H-inden-5-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, halogens (Cl2, Br2) for halogenation
Major Products
Oxidation: Formation of ketones or more complex carboxylic acids
Reduction: Formation of alcohols or aldehydes
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives
科学的研究の応用
2-(2,3-dihydro-1H-inden-5-yl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(2,3-dihydro-1H-inden-5-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with biological molecules, influencing their structure and function. The indane moiety can interact with hydrophobic regions of proteins, potentially modulating their activity.
類似化合物との比較
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indane structure but with different functional groups.
2-(2-Isopropyl-2,3-dihydro-1H-inden-5-yl)propanoic acid: A structurally similar compound with an isopropyl group instead of a hydrogen atom.
Uniqueness
2-(2,3-dihydro-1H-inden-5-yl)propanoic acid is unique due to its specific combination of the indane moiety and the carboxylic acid group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C12H14O2 |
|---|---|
分子量 |
190.24 g/mol |
IUPAC名 |
2-(2,3-dihydro-1H-inden-5-yl)propanoic acid |
InChI |
InChI=1S/C12H14O2/c1-8(12(13)14)10-6-5-9-3-2-4-11(9)7-10/h5-8H,2-4H2,1H3,(H,13,14) |
InChIキー |
ITXZGGXWFWJKSF-UHFFFAOYSA-N |
正規SMILES |
CC(C1=CC2=C(CCC2)C=C1)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6,6,8-Trimethyl-1-azaspiro[3.5]nonane](/img/structure/B15278675.png)

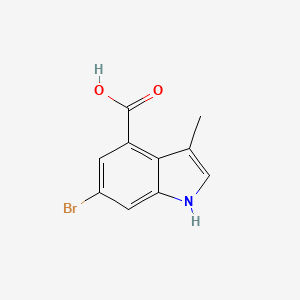
![Isobutyl ((5-(benzo[d]thiazol-6-yl)-4-(4-methylthiazol-2-yl)-1H-imidazol-2-yl)methyl)carbamate](/img/structure/B15278684.png)

![1-[(2-Chloropyridin-3-yl)methyl]azepane](/img/structure/B15278695.png)
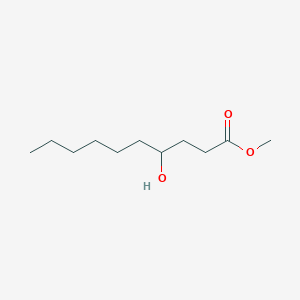
![5-Fluoro-2,3-dihydrospiro[indene-1,4'-piperidine]](/img/structure/B15278704.png)
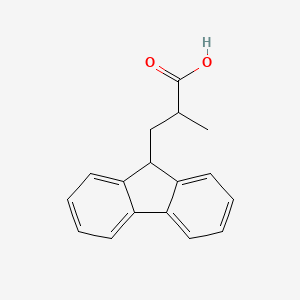
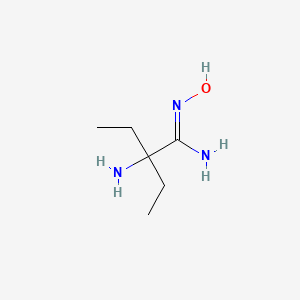
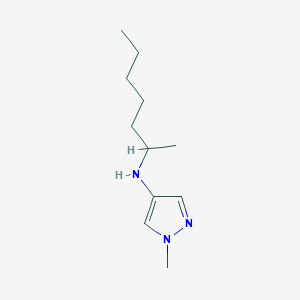


![7,7-Dimethyl-2H,3H,5H,6H,7H-furo[2,3-f]indole](/img/structure/B15278764.png)
